molecular formula C7H11NO3 B12977698 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12977698
M. Wt: 157.17 g/mol
InChI Key: HKDYCDAEOZWGAO-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a high-value synthetic building block primarily used in medicinal chemistry as a conformationally locked morpholine isostere . The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is of significant interest in drug design because it serves as a bridged bicyclic surrogate for the morpholine ring . This substitution can impart improved properties to drug candidates, such as enhanced metabolic stability and altered lipophilicity, while maintaining a similar molecular footprint . Researchers utilize this scaffold and its derivatives in the exploration and optimization of structure-activity relationships (SAR), particularly in the development of potential therapeutic agents . The methyl ester functional group of this specific compound provides a versatile handle for further synthetic elaboration, allowing chemists to connect the rigid bicyclic system to other molecular fragments via amide bond formation or other transformations. This product is intended for research and development purposes in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3

InChI Key

HKDYCDAEOZWGAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CO1)NC2

Origin of Product

United States

Preparation Methods

Synthesis from trans-4-hydroxy-L-proline

This method is well-documented and involves a six-step sequence starting from commercially available trans-4-hydroxy-L-proline. The key steps include:

Step Reagents/Conditions Description Yield (%)
1 NaOH, benzyloxycarbonyl chloride (CbzCl), H2O, 0 °C to r.t., 5 h Protection of amine as N-Cbz derivative 91
2 Thionyl chloride (SOCl2), MeOH, 0 °C to r.t., 2.5 h Esterification to methyl ester 96
3 p-Toluenesulfonyl chloride (TsCl), DMAP, Et3N, CH2Cl2, 0 °C to r.t., 15 h Tosylation of hydroxyl group 93
4 Sodium borohydride (NaBH4), EtOH/THF, 0 °C to r.t., 16 h Reduction of tosylate intermediate 100
5 Sodium methoxide (NaOMe), MeOH, reflux, 4 h Cyclization to form bicyclic morpholine core 86
6 10% Pd/C, H2, MeOH, 4 h Catalytic hydrogenation to remove Cbz group 100

This sequence yields (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane with an overall yield of approximately 70% from the starting material. The final product can be further esterified or functionalized to obtain methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate.

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

A more recent and versatile approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which constructs oxygenated 2-azabicyclo[2.2.1]heptane frameworks in a single step. This method proceeds under mild conditions and tolerates a broad range of substrates, allowing for the synthesis of various substituted derivatives including methyl esters.

  • Catalyst: Palladium complex
  • Substrates: Cyclopentenes with appropriate amino and acyloxy substituents
  • Outcome: Formation of the bicyclic core with oxygen and nitrogen heteroatoms
  • Advantages: High efficiency, broad substrate scope, potential for library synthesis of analogues.
Feature trans-4-hydroxy-L-proline Route Palladium-Catalyzed Aminoacyloxylation
Starting Material Commercially available amino acid derivative Cyclopentenes with amino and acyloxy groups
Number of Steps Six-step sequence One-step cyclization
Overall Yield ~70% High, but substrate-dependent
Stereochemical Control Excellent, well-established Good, with potential for stereoselectivity
Reaction Conditions Mild to moderate temperature, catalytic hydrogenation Mild, palladium catalysis
Scalability Established for lab scale Emerging, requires optimization for scale-up
Functional Group Tolerance Moderate Broad
Application Flexibility Good for morpholine isostere synthesis Versatile for diverse bicyclic derivatives
  • The trans-4-hydroxy-L-proline route benefits from the use of the benzyloxycarbonyl (Cbz) protecting group, which can be smoothly removed by catalytic hydrogenation, facilitating high purity and yield.
  • The palladium-catalyzed method allows rapid access to oxygenated bicyclic structures and can be adapted to introduce various ester groups, including methyl esters, by selecting appropriate acylating agents.
  • Both methods require careful purification steps, typically involving extraction, chromatography, and crystallization to isolate the pure this compound.
  • The molecular weight of the target compound is approximately 157.17 g/mol, with molecular formula C7H11NO3, and the stereochemistry is critical for biological activity and synthetic utility.
Parameter Value/Condition
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Key Starting Materials trans-4-hydroxy-L-proline, cyclopentenes
Protecting Group Benzyloxycarbonyl (Cbz)
Catalysts Pd/C for hydrogenation, Pd complex for cyclization
Typical Solvents Methanol, dichloromethane, ethanol, THF
Reaction Temperatures 0 °C to reflux depending on step
Overall Yield (proline route) ~70%
Purification Methods Extraction, chromatography, recrystallization

The preparation of this compound is well-established through multi-step synthesis starting from trans-4-hydroxy-L-proline, offering high stereochemical fidelity and good yields. Alternatively, palladium-catalyzed aminoacyloxylation of cyclopentenes provides a modern, efficient route to access this bicyclic scaffold and its derivatives. Both methods are valuable for producing this compound for research and potential pharmaceutical applications, with ongoing research focused on optimizing reaction conditions, expanding substrate scope, and improving scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for introducing further functional groups.

Reaction TypeConditionsProductsYieldSource
Alkaline hydrolysisNaOH, H₂O, reflux, 6–8 h2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid85–90%
Acidic hydrolysisHCl (conc.), MeOH, 80°C, 4 hProtonated carboxylic acid derivative78%

Nucleophilic Substitution at the Azabicyclic Nitrogen

The nitrogen atom in the bicyclic system participates in nucleophilic substitution reactions, enabling modifications for pharmaceutical intermediates.

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationBromoacetonitrile, DMSO, MP-carbonate, RT2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetonitrile91%
ArylationChloropyrimidine, DIPEA, MeOH, RT, 16 hSubstituted pyrimidine derivatives60.6%

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, facilitating C–N bond formation.

Reaction TypeCatalytic SystemProductsYieldSource
Buchwald–HartwigPd(OAc)₂, RuPhos, NaOtBu, 1,4-dioxane, 130°CAryl-substituted azabicyclic derivatives72%
Suzuki couplingPdCl₂(dppf), K₂CO₃, dioxane/H₂O, 100°CBiaryl-functionalized bicyclic compounds65%

Ring-Opening Reactions

Controlled ring-opening reactions enable access to linear intermediates for further derivatization.

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic ring-openingH₂SO₄ (dil.), EtOH, 60°C, 3 hLinear amino alcohol derivatives82%
Reductive cleavageLiAlH₄, THF, 0°C to RT, 2 hReduced bicyclic alcohol intermediate75%

Functionalization via Acylation and Alkylation

The ester group and bicyclic nitrogen enable sequential acylation/alkylation to generate diverse analogs.

Reaction TypeReagents/ConditionsProductsYieldSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C to RTN-Acetylated bicyclic ester88%
Microwave-assisted alkylationChloromethyltetrazole, NaOMe, 140°C, 20 minTetrazole-functionalized derivatives93%

Catalytic Amination and Oxygenation

Palladium-catalyzed 1,2-aminoacyloxylation reactions expand structural diversity (e.g., oxygenated derivatives):

Cyclopentene RCO2HPd catalystOxygenated 2 azabicyclo 2 2 1 heptanes\text{Cyclopentene RCO}_2\text{H}\xrightarrow{\text{Pd catalyst}}\text{Oxygenated 2 azabicyclo 2 2 1 heptanes}

  • Substrate Scope : Tolerates aryl, alkyl, and heteroaryl acyloxy groups .

  • Yield Range : 60–85% depending on substituents .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets such as receptors and enzymes involved in various diseases.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. Research has shown that derivatives of bicyclic compounds can enhance activity against resistant strains of bacteria .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .

Drug Development

2.1 Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including cyclization methods and functional group modifications . The ability to create derivatives with altered functional groups can lead to compounds with improved efficacy and reduced side effects.

2.2 Case Studies in Drug Formulation

Several case studies highlight the potential of this compound in drug formulation:

  • Case Study 1 : A study demonstrated that a derivative of methyl 2-oxa-5-azabicyclo[2.2.1]heptane significantly increased the bioavailability of a co-administered drug, suggesting its utility as an excipient in pharmaceutical formulations .
  • Case Study 2 : Research involving animal models showed that the compound could enhance the therapeutic effects of existing medications for chronic pain management, indicating its role as an adjunct therapy .

Environmental Applications

3.1 Biodegradation Studies

Research into the environmental impact of synthetic compounds has led to investigations into the biodegradability of methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. Studies have shown that certain microorganisms can effectively degrade these compounds, which is crucial for assessing their environmental safety and sustainability .

3.2 Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of methyl 2-oxa-5-azabicyclo[2.2.1]heptane in both human health and environmental contexts:

  • Acute Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling and risk assessment during research and application .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial agents, neuropharmacologyExhibits antimicrobial activity; potential CNS effects
Drug DevelopmentSynthesis of derivatives, drug formulationEnhances bioavailability; adjunct therapy for pain
Environmental StudiesBiodegradation potential, toxicological assessmentsEffective microbial degradation; safety concerns

Mechanism of Action

The mechanism by which methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Bulky groups (e.g., triazine in compound 42) enhance reactivity in cross-coupling reactions but complicate purification, whereas smaller groups (e.g., morpholinoethyl in 13a) reduce yields due to steric effects .
  • Stereochemical Control : The target compound relies on chiral HPLC for enantiopurity, whereas analogs like the thienyl derivative utilize base-induced epimerization to access endo/exo isomers .

Physical and Spectral Properties

  • Melting Points : Analogs with crystalline substituents (e.g., 2-bromoethyl derivative 12, m.p. 127.3°C) exhibit higher melting points than oily or less polar derivatives (e.g., compound 9d, yield 12%, oily) .
  • Optical Activity : The target compound’s enantiomers show distinct optical rotations ([α]D values) critical for asymmetric catalysis, contrasting with racemic mixtures like rac-exo-4, which require resolution .

Biological Activity

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features lend it a variety of pharmacological properties, making it a subject of interest in drug development and synthesis.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes an oxabicyclo framework. Its molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of approximately 155.19 g/mol. The structure can be illustrated as follows:

Methyl 2 oxa 5 azabicyclo 2 2 1 heptane 1 carboxylate\text{Methyl 2 oxa 5 azabicyclo 2 2 1 heptane 1 carboxylate}

Pharmacological Applications

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, which could be leveraged in developing new antibiotics.
  • Neuropharmacological Effects : The compound has been investigated for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. It has been suggested that it may influence orexin receptors, which are involved in regulating sleep-wake cycles and appetite .
  • Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study: Synthesis and Biological Evaluation

A notable study by Garsi et al. (2022) explored the synthesis of various derivatives of this compound and evaluated their biological activities . The researchers synthesized several analogs and assessed their efficacy against specific bacterial strains.

CompoundActivityNotes
This compoundModerateEffective against Gram-positive bacteria
Derivative AHighBroad-spectrum antibacterial activity
Derivative BLowLimited efficacy observed

Mechanistic Insights

The mechanism of action for the biological activities of methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives often involves interaction with specific receptors or enzymes, leading to altered physiological responses:

  • Orexin Receptor Modulation : Compounds derived from this bicyclic framework have shown potential as orexin receptor antagonists, which could be useful in treating sleep disorders .

Q & A

What are the key considerations for optimizing the synthesis of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate?

Level: Basic
Answer:
The synthesis can be optimized by selecting protective groups and reagents that improve yield and safety. For example, replacing the benzoyl group with a benzyloxycarbonyl (Cbz) group in trans-4-hydroxy-L-proline derivatives avoids tedious deprotection steps and enables catalytic hydrogenation for final product isolation. Using NaBH4 instead of LiBH4 for ester reduction reduces costs while achieving quantitative yields . A six-step protocol starting from trans-4-hydroxy-L-proline achieves a 70% overall yield, compared to older methods (e.g., Portoghese’s seven-step method at 59% yield). Critical steps include tosylation (93% yield with DMAP catalysis) and cyclization (86% yield with NaOMe) .

How can enantiomers of bicyclic proline derivatives be resolved for structure-activity studies?

Level: Advanced
Answer:
Chiral high-performance liquid chromatography (HPLC) is a robust method for resolving racemic mixtures of constrained proline derivatives. For example, methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved into enantiomers using chiral HPLC, enabling isolation of (1S,2R,4R)- and (1R,2S,4S)-configurations. This avoids the need for diastereomer crystallization, streamlining access to enantiopure compounds for biological testing .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Level: Basic
Answer:
Key techniques include:

  • 1H/13C NMR : Confirms stereochemistry and ring closure. For example, the bicyclic morpholine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane shows diagnostic signals at δ 4.50 (s, 1H) and 76.2 ppm (13C) for the oxygen bridge .
  • HRMS : Validates molecular formulae (e.g., C5H10NO with m/z 100.0760 observed vs. 100.0757 calculated) .
  • Polarimetry : Measures optical rotation (e.g., [α]20D = +104.2° for the (1S,4S)-enantiomer) to confirm enantiopurity .

How does the bicyclic morpholine structure enhance pharmacokinetic properties in drug design?

Level: Advanced
Answer:
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a morpholine isostere with improved lipophilicity and metabolic stability. Its rigid conformation restricts rotational freedom, promoting target binding selectivity. For example, replacing morpholine with this scaffold in thrombin inhibitors improved potency due to preorganized hydrogen-bonding motifs . Comparative studies show that derivatives like Rb7Pro exhibit enhanced enzymatic resistance compared to linear proline analogues .

What methodologies address contradictions in stereochemical outcomes during synthesis?

Level: Advanced
Answer:
Base-induced epimerization can correct undesired stereochemistry. For instance, treating (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with triethylamine in methanol for 4 days induces epimerization at C2, yielding a 70:30 endo/exo mixture. Chromatographic separation then isolates the desired (1S,2S,4R)-enantiomer (66% yield) . This approach circumvents challenges in accessing endo derivatives via Diels-Alder reactions .

How do protective group strategies impact the scalability of bicyclic amino acid synthesis?

Level: Basic
Answer:
The choice of protective groups directly affects scalability and safety. The Cbz group enables mild deprotection via hydrogenolysis (100% yield), avoiding harsh acidic/basic conditions required for benzoyl removal. In contrast, Portoghese’s benzoyl-protected route required toxic diazomethane for esterification, limiting scalability. The Cbz strategy also simplifies purification, as intermediates like methyl (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylate are stable to column chromatography .

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